Clausine I

Antiplatelet Carbazole alkaloid Cardiovascular

Clausine I (1-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde) is a naturally occurring 1,6-dioxygenated carbazole alkaloid first isolated from the stem bark of Clausena excavata. It belongs to a family of tricyclic alkaloids characterized by a carbazole core with oxygen substituents at positions 1 and 6, and a formyl group at C-3.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 182261-94-5
Cat. No. B188540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClausine I
CAS182261-94-5
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2C=C(C=C3O)C=O
InChIInChI=1S/C14H11NO3/c1-18-9-2-3-12-10(6-9)11-4-8(7-16)5-13(17)14(11)15-12/h2-7,15,17H,1H3
InChIKeyAMRVXYRVPBLMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Clausine I (CAS 182261-94-5): A 1,6-Dioxygenated Carbazole Alkaloid for Platelet Aggregation Research


Clausine I (1-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde) is a naturally occurring 1,6-dioxygenated carbazole alkaloid first isolated from the stem bark of Clausena excavata [1]. It belongs to a family of tricyclic alkaloids characterized by a carbazole core with oxygen substituents at positions 1 and 6, and a formyl group at C-3 . Clausine I has been reported to inhibit rabbit platelet aggregation induced by arachidonic acid, distinguishing it from other 1,6-dioxygenated analogs with different C-3 substituents that may exhibit distinct biological profiles [2].

Why Clausine I Cannot Be Replaced by Generic Carbazole Alkaloids in Antiplatelet Studies


Carbazole alkaloids with a 1,6-dioxygenation pattern exhibit varying biological activities depending on the C-3 substituent. Clausine I, bearing a 3-formyl group, has been specifically reported to inhibit arachidonic acid-induced platelet aggregation [1], while its close analog clausine Z (3-hydroxymethyl) shows inhibitory activity against cyclin-dependent kinase 5 (CDK5) and neuroprotective effects [2]. Replacing Clausine I with a generic carbazole alkaloid such as clausenine (3-methyl) or clausine G (3-carboxylate methyl ester) would likely result in a complete loss of the targeted antiplatelet effect, as these structural variations are known to drive divergent pharmacological outcomes .

Quantitative Evidence for Clausine I: Functional Group-Specific Activity and Synthetic Accessibility


Inhibition of Arachidonic Acid-Induced Platelet Aggregation: Functional Group Dependency

Clausine I was reported to inhibit rabbit platelet aggregation induced by arachidonic acid [1]. The quantitative IC50 value is not publicly disclosed in available literature; however, the activity is specifically associated with the 3-formyl substitution pattern. In contrast, its 3-hydroxymethyl analog clausine Z shows no reported antiplatelet activity but instead inhibits CDK5 and protects cerebral granule neurons [2]. This functional group-driven selectivity profile underscores the importance of using Clausine I over other 1,6-dioxygenated carbazole analogs for platelet aggregation studies.

Antiplatelet Carbazole alkaloid Cardiovascular

Structural Differentiation: 3-Formyl Group Distinct from Other 1,6-Dioxygenated Carbazoles

Among the seven known 1,6-dioxygenated carbazole alkaloids, Clausine I is uniquely defined by its 3-formyl substituent. The series includes clausenine (3-CH3), 6-methoxymurrayanine (3-CHO, but 1-OCH3 instead of 1-OH), clausenol (3-CH3, 1-OH), clausine G (3-COOCH3), clausine Z (3-CH2OH), and methyl 1,6-dihydroxy-9H-carbazole-3-carboxylate . Clausine I is the only member combining a free 1-OH, a 6-OCH3, and a 3-formyl group. This precise substitution pattern directly influences its chemical reactivity, spectroscopic properties, and biological target engagement [1].

Natural product chemistry Structure-activity relationship Carbazole alkaloids

Synthetic Accessibility: First Total Synthesis Enabling Scalable Supply for Research

The first total synthesis of Clausine I was reported by Börger and Knölker in 2008, utilizing a palladium(0)-catalyzed Buchwald-Hartwig amination followed by palladium(II)-catalyzed oxidative cyclization . The synthetic route was later optimized to achieve up to 83% overall yield over three to eight steps in a convergent approach [1]. In contrast, many of its analogs (e.g., clausenine, clausenol) were initially accessible via lower-yielding routes (6-20% overall yield), making Clausine I more readily available for research-scale procurement and analog development [2].

Total synthesis Carbazole alkaloid Palladium catalysis

Physical Property Differentiation: Medium XlogP and High Predicted Oral Absorption

Clausine I exhibits an XlogP of 2.50 and a topological polar surface area (TPSA) of 62.30 Ų, as cataloged in authoritative natural product databases [1]. In silico ADMET predictions (admetSAR 2.0) indicate 100% probability of human intestinal absorption (HIA+) and 67.76% probability of Caco-2 permeability, with a predicted blood-brain barrier penetration probability of 60.00% . These values differentiate Clausine I from more polar or more lipophilic carbazole analogs that may exhibit lower oral absorption or higher off-target distribution, though direct comparative experimental data is lacking.

Physicochemical properties ADMET prediction Drug-likeness

Optimal Use Cases for Clausine I Based on Verified Evidence


Antiplatelet Drug Discovery: Targeting Arachidonic Acid Pathway

Clausine I is indicated for in vitro platelet aggregation assays where selective inhibition of the arachidonic acid pathway is under investigation. Its reported activity in rabbit platelet models [1] makes it a candidate probe for elucidating mechanisms of thrombotic disease. Researchers should prioritize Clausine I over clausine Z or clausenine for these studies, as the latter lack this specific antiplatelet profile.

Structure-Activity Relationship (SAR) Studies on 1,6-Dioxygenated Carbazoles

The unique combination of 3-formyl, 1-hydroxy, and 6-methoxy substituents in Clausine I provides a distinct SAR data point within the 1,6-dioxygenated carbazole family . It is the only natural member bearing a free aldehyde at C-3 while retaining a free 1-OH, enabling direct comparison with 3-methyl (clausenine), 3-carboxylate ester (clausine G), and 3-hydroxymethyl (clausine Z) analogs.

Synthetic Chemistry: Scaffold for Derivatization and Analog Synthesis

The 3-formyl group of Clausine I serves as a versatile handle for further chemical transformations (e.g., reductive amination, aldol condensation, Wittig reactions) to generate novel derivatives. Its efficient total synthesis (up to 83% yield) [2] ensures reliable supply for medicinal chemistry campaigns.

Natural Product Reference Standard for Quality Control and Dereplication

Clausine I can serve as an authentic reference standard for the dereplication of Clausena excavata extracts and related Rutaceae species. Its well-characterized NMR and mass spectral data facilitate unambiguous identification in phytochemical analyses.

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